2,3,7,8-Tetrachlorodibenzofuran
Overview
Description
2,3,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with the chemical formula C₁₂H₄Cl₄O. It belongs to the family of chlorinated benzofurans, which contain between one and eight chlorine atoms attached to the parent dibenzofuran ring system . This compound is known for its environmental persistence and potential toxicity. It is not commercially produced but is formed as an unwanted by-product in various industrial processes .
Scientific Research Applications
2,3,7,8-Tetrachlorodibenzofuran is primarily studied for its environmental and toxicological impacts. It is used as a model compound to understand the behavior of polychlorinated dibenzofurans in the environment. Research applications include:
Environmental Chemistry: Studying its formation, degradation, and persistence in various environmental compartments.
Toxicology: Investigating its toxic effects on different organisms, including its impact on hepatic functions and reproductive health
Photocatalysis: Exploring its degradation using photocatalytic methods involving titanium-based catalysts.
Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) is the aryl hydrocarbon receptor (AhR), also known as the dioxin receptor . This receptor is a ligand-activated transcription factor that regulates gene expression in response to environmental pollutants.
Mode of Action
TCDF interacts with its target, the AhR, by binding to it. This binding inhibits estrogen receptor (ER)-mediated gene transcription through indirect mechanisms, such as inducing competition between ER and AhR for their common co-activator AhR nuclear translocator (ARNT) .
Biochemical Pathways
Upon binding to the AhR, TCDF affects several biochemical pathways. It induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and environmental pollutants. The induction of these enzymes can lead to changes in the metabolism and detoxification processes within the body.
Pharmacokinetics
TCDF is a persistent organic pollutant (POP) that is resistant to environmental degradation . It has an estimated half-life of around 60 days in the soil and atmosphere . Due to its lipophilic nature, TCDF can easily accumulate in the food chain, leading to potential human exposure . .
Result of Action
The binding of TCDF to AhR and the subsequent changes in gene expression can have various molecular and cellular effects. For instance, TCDF can induce the production of enzymes involved in oxidative stress, potentially leading to DNA damage . It can also interfere with hormone signaling, which can have wide-ranging effects on various physiological processes .
Safety and Hazards
In animals, TCDF causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDF’s ability to cause cancer .
Future Directions
The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
Biochemical Analysis
Cellular Effects
The effects of 2,3,7,8-Tetrachlorodibenzofuran on cells are complex and varied. It has been shown to cause problems in multiple organs within mice such as its liver, jejunum, cecum, small intestine, large intestine .
Molecular Mechanism
It is known to react with hydrogen peroxide (H2O2) and its anion, forming a molecular complex . This reaction involves the nucleophilic aromatic substitution of this compound by H2O2, resulting in the formation of an intermediate containing an O−O bond .
Temporal Effects in Laboratory Settings
This compound has an estimated half-life of around 60 days in the soil and atmosphere This suggests that it is relatively stable over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to induce weight loss and mortality in guinea pigs when administered at a dose of 10 µg/kg .
Metabolic Pathways
It is known to be metabolized by the cytochrome P-450-containing monooxygenases
Preparation Methods
2,3,7,8-Tetrachlorodibenzofuran is not intentionally manufactured. It is typically formed as a by-product in industrial processes that involve chlorinated compounds. The formation conditions include alkaline mediums, temperatures over 150°C, and exposure to UV light or radical-forming substances . In the production of chlorinated pesticides, it is formed by the intermolecular condensation of ortho-chlorophenols. Additionally, intramolecular cyclization reactions of predibenzofurans and thermal waste treatment processes involving combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides also result in its formation .
Chemical Reactions Analysis
2,3,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed pathways are less commonly studied.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly in the presence of reactive radicals like the methylidyne radical (CH). This reaction can lead to the formation of multiple products depending on the reaction conditions.
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs), which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
This compound is unique due to its specific chlorine substitution pattern, which influences its reactivity and toxicity compared to other PCDFs .
Properties
IUPAC Name |
2,3,7,8-tetrachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVNVHUTQZITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052147 | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.92X10-4 mg/l @ 26 °C | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000153 [mmHg] | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 2,2,4-trimethylpentane | |
CAS No. |
51207-31-9, 89059-46-1 | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
227-228 °C | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.